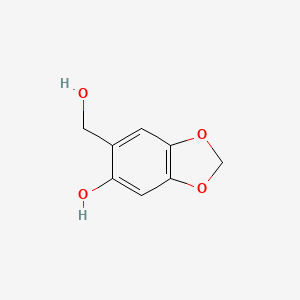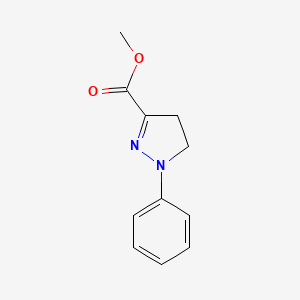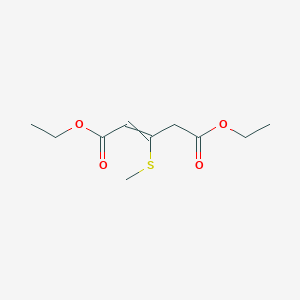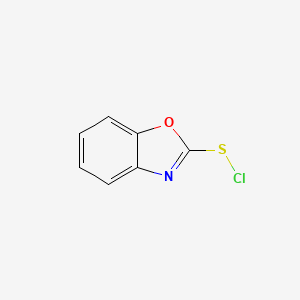
Methyl 2-hydroxy-2-phenylhept-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-phenylhept-3-ynoate is an organic compound with the molecular formula C14H16O3. It is characterized by the presence of a hydroxyl group, a phenyl group, and a triple bond within its hept-3-ynoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-phenylhept-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyheptanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the electrophilic carbon of the bromoheptanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-phenylhept-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-phenylhept-3-ynoate.
Reduction: Formation of methyl 2-hydroxy-2-phenylhept-3-ene or methyl 2-hydroxy-2-phenylheptane.
Substitution: Formation of methyl 2-alkoxy-2-phenylhept-3-ynoate or methyl 2-acetoxy-2-phenylhept-3-ynoate.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-phenylhept-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-phenylhept-3-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. The triple bond provides rigidity to the molecule, influencing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-phenylbut-3-ynoate: Similar structure but with a shorter carbon chain.
Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but with a different carbon chain length.
Methyl 2-hydroxy-2-phenylpent-3-ynoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 2-hydroxy-2-phenylhept-3-ynoate is unique due to its specific carbon chain length and the presence of both a hydroxyl group and a phenyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
92956-86-0 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C14H16O3/c1-3-4-8-11-14(16,13(15)17-2)12-9-6-5-7-10-12/h5-7,9-10,16H,3-4H2,1-2H3 |
Clé InChI |
UOZQDUDAKFUKQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
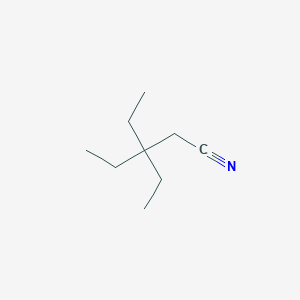
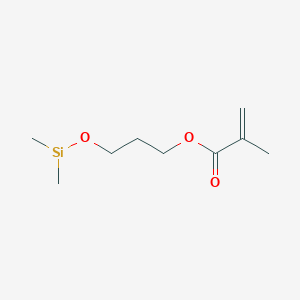
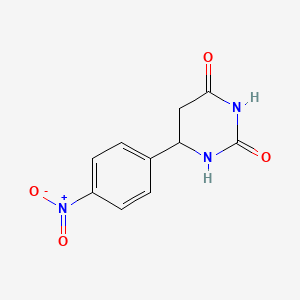
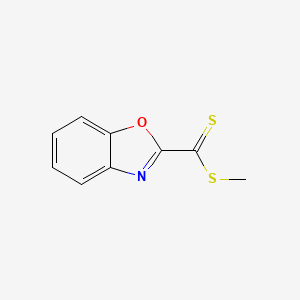
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
